molecular formula C10H15N3O2 B13570433 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid

Katalognummer: B13570433
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: PKIUWWOVJMPLCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid is a compound that features both cyclopropylamino and imidazole functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid typically involves the formation of the imidazole ring followed by the introduction of the cyclopropylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The cyclopropylamino group can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-(Cyclopropylamino)-4-(1h-triazol-1-yl)butanoic acid: Contains a triazole ring instead of an imidazole ring.

Uniqueness

2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

2-(cyclopropylamino)-4-imidazol-1-ylbutanoic acid

InChI

InChI=1S/C10H15N3O2/c14-10(15)9(12-8-1-2-8)3-5-13-6-4-11-7-13/h4,6-9,12H,1-3,5H2,(H,14,15)

InChI-Schlüssel

PKIUWWOVJMPLCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(CCN2C=CN=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.